N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
N-[2-(4-Fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a heterocyclic sulfonamide derivative featuring a fused thieno[3,4-c]pyrazole core substituted with fluorophenyl groups and an ethanediamide linker.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O4S/c21-13-3-1-12(2-4-13)9-23-19(27)20(28)24-18-16-10-31(29,30)11-17(16)25-26(18)15-7-5-14(22)6-8-15/h1-8H,9-11H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFSGHUMVRJJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide (CAS Number: 899733-61-0) is a novel compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex thieno[3,4-c]pyrazole core structure, characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 446.4 g/mol |
| CAS Number | 899733-61-0 |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It interacts with key signaling pathways, such as the MAPK/ERK pathway, which is crucial in regulating cell growth and differentiation.
- Antioxidant Properties : The presence of the dioxo moiety contributes to its antioxidant capabilities, potentially protecting cells from oxidative stress.
Anticancer Effects
Several studies have investigated the anticancer properties of this compound:
- Cell Line Studies : In vitro studies demonstrated that the compound significantly reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM depending on the cell type.
- Mechanistic Insights : The anticancer activity is attributed to apoptosis induction and cell cycle arrest at the G1 phase. Flow cytometry analyses revealed an increase in sub-G1 population, indicating apoptosis.
Antimicrobial Activity
Preliminary tests have shown that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be between 50 to 100 µg/mL.
Study 1: Anticancer Activity in Breast Cancer Models
In a study published in Cancer Research, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. Treatment with varying concentrations (0–50 µM) resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3.
Study 2: Antimicrobial Efficacy
A separate study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with zones of inhibition ranging from 15 to 20 mm at higher concentrations.
Comparison with Similar Compounds
Core Heterocyclic Variations
The thieno[3,4-c]pyrazole core distinguishes the target compound from analogs with triazole or benzothiazine systems:
- Pyrazolo-Benzothiazine Systems: The compound 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide () incorporates a benzothiazine ring, increasing steric bulk and modifying electronic delocalization compared to the thienopyrazole core .
Substituent Analysis
Variations in the ethanediamide substituents significantly impact physicochemical properties:
| Compound Name | Ethanediamide Substituent | Key Features |
|---|---|---|
| Target Compound | (4-Fluorophenyl)methyl | Enhanced lipophilicity due to aromatic fluorine; potential for π-stacking. |
| N-[2-(4-Fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N'-(3-methoxypropyl)ethanediamide | 3-Methoxypropyl | Increased hydrophilicity from methoxy group; flexible alkyl chain. |
| 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide | 2-Fluorobenzyl | Ortho-fluorine introduces steric hindrance; altered electronic effects. |
Spectroscopic Characteristics
- IR Spectroscopy :
- The target compound’s sulfonyl group (5,5-dioxo) likely exhibits ν(S=O) stretches near 1150–1350 cm⁻¹, similar to triazole sulfonamides ().
- Absence of C=O bands (~1660–1680 cm⁻¹) in cyclized analogs (e.g., compounds [7–9]) contrasts with the ethanediamide’s carbonyl vibrations (~1650–1700 cm⁻¹) in the target compound .
- NMR :
Computational and Crystallographic Considerations
- Crystallography: SHELX-based refinement () is critical for resolving the thienopyrazole core’s conformation. For example, the compound in was analyzed via single-crystal X-ray diffraction, revealing a twisted pyrazolo-benzothiazine system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
